Cas no 86626-42-8 (5-bromo-3-methyl-2,3-dihydro-1H-indole)

86626-42-8 structure
Nome del prodotto:5-bromo-3-methyl-2,3-dihydro-1H-indole
Numero CAS:86626-42-8
MF:C9H10BrN
MW:212.086401462555
MDL:MFCD21877002
CID:5232746
PubChem ID:13098391
5-bromo-3-methyl-2,3-dihydro-1H-indole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indole, 5-bromo-2,3-dihydro-3-methyl-
- 5-Bromo-3-methyl-2,3-dihydro-1H-indole
- 5-bromo-3-methyl-2,3-dihydro-1H-indole
-
- MDL: MFCD21877002
- Inchi: 1S/C9H10BrN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6,11H,5H2,1H3
- Chiave InChI: HMGUNAJGKCGHEH-UHFFFAOYSA-N
- Sorrisi: N1C2=C(C=C(Br)C=C2)C(C)C1
5-bromo-3-methyl-2,3-dihydro-1H-indole Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-338944-0.1g |
5-bromo-3-methyl-2,3-dihydro-1H-indole |
86626-42-8 | 95.0% | 0.1g |
$1371.0 | 2025-03-18 | |
Enamine | EN300-338944-0.5g |
5-bromo-3-methyl-2,3-dihydro-1H-indole |
86626-42-8 | 95.0% | 0.5g |
$1495.0 | 2025-03-18 | |
Enamine | EN300-338944-0.25g |
5-bromo-3-methyl-2,3-dihydro-1H-indole |
86626-42-8 | 95.0% | 0.25g |
$1432.0 | 2025-03-18 | |
Enamine | EN300-338944-5.0g |
5-bromo-3-methyl-2,3-dihydro-1H-indole |
86626-42-8 | 95.0% | 5.0g |
$4517.0 | 2025-03-18 | |
Enamine | EN300-338944-1g |
5-bromo-3-methyl-2,3-dihydro-1H-indole |
86626-42-8 | 1g |
$1557.0 | 2023-09-03 | ||
Enamine | EN300-338944-0.05g |
5-bromo-3-methyl-2,3-dihydro-1H-indole |
86626-42-8 | 95.0% | 0.05g |
$1308.0 | 2025-03-18 | |
Enamine | EN300-338944-1.0g |
5-bromo-3-methyl-2,3-dihydro-1H-indole |
86626-42-8 | 95.0% | 1.0g |
$1557.0 | 2025-03-18 | |
Enamine | EN300-338944-2.5g |
5-bromo-3-methyl-2,3-dihydro-1H-indole |
86626-42-8 | 95.0% | 2.5g |
$3051.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01093537-1g |
5-Bromo-3-methylindoline |
86626-42-8 | 95% | 1g |
¥7735.0 | 2024-04-18 | |
Enamine | EN300-338944-10.0g |
5-bromo-3-methyl-2,3-dihydro-1H-indole |
86626-42-8 | 95.0% | 10.0g |
$6697.0 | 2025-03-18 |
5-bromo-3-methyl-2,3-dihydro-1H-indole Letteratura correlata
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
86626-42-8 (5-bromo-3-methyl-2,3-dihydro-1H-indole) Prodotti correlati
- 2097913-21-6(1-(1,2-benzoxazol-3-yl)-N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylmethanesulfonamide)
- 912773-12-7(3-(Pyrrolidin-1-yl)pyrazin-2-amine)
- 1909305-27-6(2-ethyl-4,4-difluorobutan-1-ol)
- 895649-13-5(N-benzyl-3-(4-bromobenzenesulfonyl)-N-ethyl-1,2,3triazolo1,5-aquinazolin-5-amine)
- 2171886-90-9(2-(cyclopropylmethyl)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 1250354-09-6(1-(2,3-dimethylphenyl)cyclopropan-1-ol)
- 668275-42-1((8-Methyl-6-quinoxalinyl)methanol)
- 1515376-92-7(5-oxaspiro3.5nonane-8-sulfonamide)
- 2419656-89-4(N'-[(1-benzylcyclohex-2-en-1-yl)methyl]-N-(3-brom o-2,6-difluorophenyl)ethanediamide)
- 942006-60-2(N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylcyclopropanecarboxamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:86626-42-8)5-bromo-3-methyl-2,3-dihydro-1H-indole

Purezza:99%
Quantità:1g
Prezzo ($):1014.0